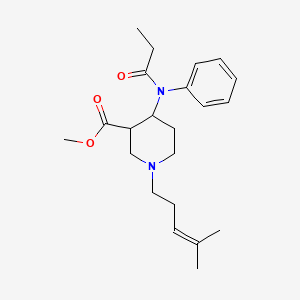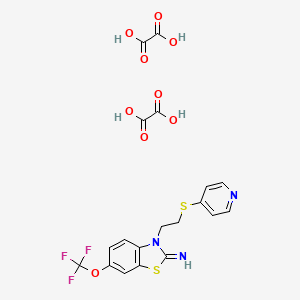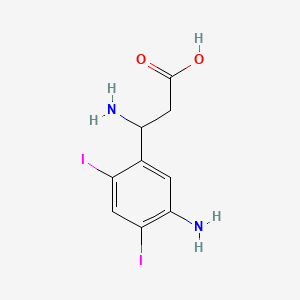
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid is a chemical compound with the molecular formula C9H10I2N2O2. It is a derivative of tyrosine, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two iodine atoms and two amino groups attached to a phenyl ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid typically involves the iodination of a precursor compound, followed by the introduction of amino groups. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms onto the phenyl ring. The amino groups are then introduced through a series of reactions involving nitration, reduction, and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent over-iodination and to ensure the selective introduction of amino groups.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Another tyrosine derivative with similar iodine substitution.
3,5-Diiodotyrosine: A compound with two iodine atoms on the phenyl ring but lacking additional amino groups.
Uniqueness
3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid is unique due to the presence of both amino and iodine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
147-56-8 |
|---|---|
Molekularformel |
C9H10I2N2O2 |
Molekulargewicht |
432.00 g/mol |
IUPAC-Name |
3-amino-3-(5-amino-2,4-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10I2N2O2/c10-5-2-6(11)8(13)1-4(5)7(12)3-9(14)15/h1-2,7H,3,12-13H2,(H,14,15) |
InChI-Schlüssel |
YJQGRXHEUNKDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1N)I)I)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


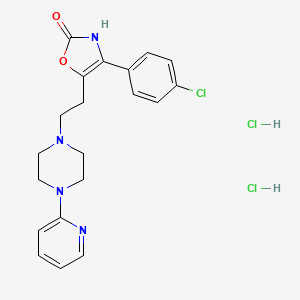
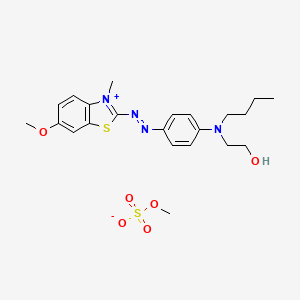
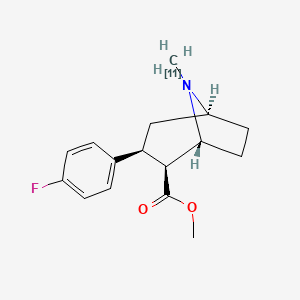

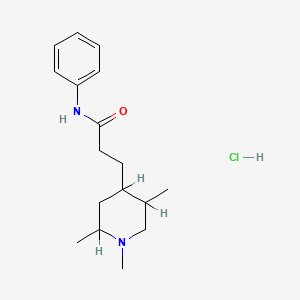
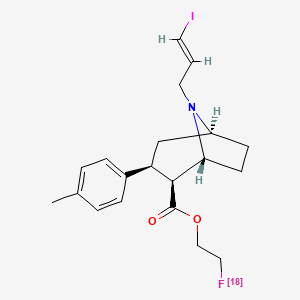
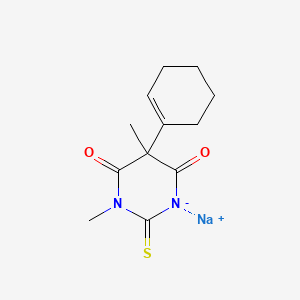
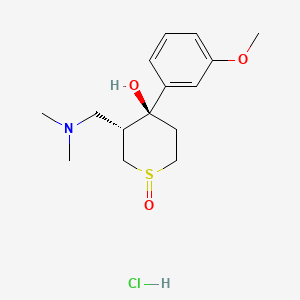
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

